molecular formula C19H24N2OS B11346709 2-phenyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide

2-phenyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide

Cat. No.: B11346709
M. Wt: 328.5 g/mol
InChI Key: OOQNEOVFECYQHG-UHFFFAOYSA-N
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Description

2-phenyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide is a complex organic compound that features a phenyl group, a piperidine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide typically involves multi-step organic reactions. One common method involves the coupling of a phenylacetic acid derivative with a piperidine derivative, followed by the introduction of a thiophene ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under conditions such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-phenyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its interactions with biological targets.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 2-phenyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-1-(piperidin-1-yl)ethanone: This compound is similar in structure but lacks the thiophene ring.

    N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino]benzamides: These compounds have a similar piperidine and phenyl structure but include a benzothiazole ring instead of a thiophene ring.

Uniqueness

2-phenyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide is unique due to the presence of both the piperidine and thiophene rings, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C19H24N2OS

Molecular Weight

328.5 g/mol

IUPAC Name

2-phenyl-N-(2-piperidin-1-yl-2-thiophen-2-ylethyl)acetamide

InChI

InChI=1S/C19H24N2OS/c22-19(14-16-8-3-1-4-9-16)20-15-17(18-10-7-13-23-18)21-11-5-2-6-12-21/h1,3-4,7-10,13,17H,2,5-6,11-12,14-15H2,(H,20,22)

InChI Key

OOQNEOVFECYQHG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(CNC(=O)CC2=CC=CC=C2)C3=CC=CS3

Origin of Product

United States

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